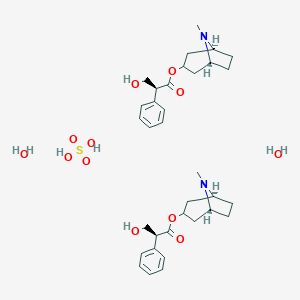
3-Pentenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentenoic acid, also known as pent-3-enoic acid, is an organic compound with the molecular formula C(_5)H(_8)O(_2). It is a type of unsaturated carboxylic acid characterized by a double bond between the third and fourth carbon atoms in its five-carbon chain. This compound is one of the geometric isomers of pentenoic acid, which includes both cis and trans forms .
Mechanism of Action
Target of Action
3-Pentenoic acid is a mono-carboxylic acid with an unbranched chain of five carbons connected by three single bonds and one double bond It’s worth noting that similar compounds have been found to interact with enzymes involved in amino acid and protein biosynthesis .
Pharmacokinetics
Its metabolism and excretion would likely involve standard processes for handling carboxylic acids .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, its carboxylic acid group could ionize under certain pH conditions, potentially affecting its interaction with targets. Additionally, its stability could be influenced by temperature and other environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Pentenoic acid can be synthesized through the reaction of butadiene with carbon monoxide and water in the presence of a rhodium-containing catalyst and an iodide promoter. This process involves carbon monoxide stripping to separate and recover the this compound product . Another method involves using a nickel catalyst and an iodide source, where butadiene reacts with carbon monoxide in the presence of water .
Industrial Production Methods: The industrial production of this compound typically follows the aforementioned synthetic routes, utilizing either rhodium or nickel catalysts. The reaction conditions are carefully controlled to optimize yield and purity, with temperatures ranging from 60°C to 220°C and pressures between 200 psig and 4000 psig .
Chemical Reactions Analysis
Types of Reactions: 3-Pentenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding aldehydes or ketones.
Reduction: Hydrogenation of the double bond yields pentanoic acid.
Substitution: The carboxyl group can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Esterification typically involves alcohols and acid catalysts like sulfuric acid.
Major Products:
Oxidation: Produces aldehydes or ketones.
Reduction: Yields pentanoic acid.
Substitution: Forms esters such as ethyl pentenoate.
Scientific Research Applications
3-Pentenoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
2-Pentenoic acid: Differentiated by the position of the double bond between the second and third carbon atoms.
4-Pentenoic acid: Has the double bond between the fourth and fifth carbon atoms.
3-Butenoic acid: A shorter chain analog with a similar double bond structure.
Uniqueness: 3-Pentenoic acid is unique due to its specific double bond position, which influences its reactivity and interactions in chemical and biological systems. This positional isomerism allows for distinct applications and properties compared to its analogs .
Properties
CAS No. |
1617-32-9 |
|---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
pent-3-enoic acid |
InChI |
InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H,6,7) |
InChI Key |
UIUWNILCHFBLEQ-UHFFFAOYSA-N |
SMILES |
CC=CCC(=O)O |
Isomeric SMILES |
C/C=C/CC(=O)O |
Canonical SMILES |
CC=CCC(=O)O |
| 5204-64-8 1617-32-9 |
|
Pictograms |
Corrosive |
Synonyms |
3-PENTENOIC ACID; RARECHEM AL BO 0169; TRANS-3-PENTENOIC ACID; (E)-3-Pentenoicacid; (E)-CH3CH=CHCH2COOH; 3-Pentenoicacid,(3E)-; 3-Pentenoicacid,(E)-; E-3-Pentenoicacid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromo-3-methylimidazo[1,2-A]pyridine](/img/structure/B36394.png)






![Glycine, N-[3-(dodecylamino)propyl]-](/img/structure/B36485.png)




